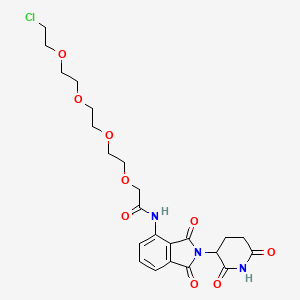

Pomalidomide-acetamido-O-PEG3-C2-Cl

Description

Pomalidomide-acetamido-O-PEG3-C2-Cl is a synthetic derivative of pomalidomide, a thalidomide analog and immunomodulatory drug. This compound features a pomalidomide core conjugated via an acetamido linker to a triethylene glycol (PEG3) chain terminating in a chloro (-Cl) group on a two-carbon (C2) spacer. The PEG3 chain enhances solubility and stability, while the chloro group enables site-specific conjugation in applications such as PROTAC (Proteolysis-Targeting Chimaera) development or antibody-drug conjugates (ADCs) .

Key structural attributes:

- Core: Pomalidomide (a cereblon E3 ligase modulator).

- Linker: Acetamido-O-PEG3-C2.

- Terminal group: Chloro (-Cl).

This design balances hydrophilicity (via PEG3) and reactivity (via -Cl), making it suitable for targeted protein degradation or drug delivery systems.

Properties

Molecular Formula |

C23H28ClN3O9 |

|---|---|

Molecular Weight |

525.9 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C23H28ClN3O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14H2,(H,25,29)(H,26,28,30) |

InChI Key |

ZUWQDQRBBVEPFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCl |

Origin of Product |

United States |

Preparation Methods

Core Synthesis of Pomalidomide

The synthesis of pomalidomide’s core structure is foundational to constructing its derivatives. Key methods include:

Functionalization with PEG3-C2-Cl Linker

The PEG3-C2-Cl moiety is introduced via nucleophilic substitution or coupling reactions.

Solution-Phase Coupling

Pomalidomide is functionalized at the C5 position of its phthalimide ring using activated PEG3-C2-Cl intermediates.

Reagents and Conditions

- Coupling Agents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) in DMF.

- Temperature : Room temperature to 90°C (optimized for secondary amines).

- Yield : 53–61% for secondary amine derivatives.

Key Steps

- Activation of PEG3-C2-Cl : The chloroethyl-PEG3-acetamide is synthesized via nucleophilic substitution of a hydroxyl group with chloroethyl chloride.

- Coupling to Pomalidomide : The activated PEG3-C2-Cl reacts with pomalidomide’s amine group under anhydrous conditions.

Solid-Phase Synthesis

Solid-phase methods improve scalability and purity, particularly for PROTAC applications.

Resin Loading

- Resin Activation : Aminomethyl polystyrene resin is acylated with 4-(4-formyl-3-methoxyphenoxy)butanoic acid.

- Azide Introduction : 3-Azidopropylamine is coupled via reductive amination using NaBH(OAc)₃.

Pomalidomide Conjugation

- Coupling : Pomalidomide derivatives (e.g., 7 ) are attached to the azide-functionalized resin.

- Cleavage : The product is cleaved from the resin for further functionalization.

Optimization Strategies

Purification and Characterization

Workup Procedures

Applications and Challenges

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Solution-phase | Scalable, flexible | Solvent waste, purification | 53–61% |

| Solid-phase | High purity, reagent control | Limited scalability | >99% |

| Cyclization (L-glutamic acid) | Cost-effective, simple | Multi-step process | ~82% |

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-acetamido-O-PEG3-C2-Cl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced to form different reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pomalidomide-acetamido-O-PEG3-C2-Cl has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Medicine: Utilized in the development of targeted therapies for cancer and other diseases through the PROTAC technology.

Industry: Applied in the production of pharmaceuticals and as a component in drug delivery systems .

Mechanism of Action

The mechanism of action of Pomalidomide-acetamido-O-PEG3-C2-Cl involves its role as a cereblon ligand in the PROTAC technology. It recruits the cereblon E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, resulting in the selective degradation of the target protein .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | PEG Length | Terminal Group | Molecular Weight | CAS No. | Key Applications |

|---|---|---|---|---|---|

| Pomalidomide-acetamido-O-PEG3-C2-Cl | PEG3 | -Cl | Not explicitly provided* | Not provided | PROTACs, ADCs, conjugation chemistry |

| Thalidomide-O-amido-PEG1-C2-NH2·HCl | PEG1 | -NH2·HCl | 454.86 | 2204226-02-6 | Drug release, nanotechnology |

| Pomalidomide-PEG2-C2-NH2·HCl | PEG2 | -NH2·HCl | 404.42 (free base) | 2245697-87-2 | Ligand synthesis, cell culture |

| Thalidomide-O-amido-PEG3-azide | PEG3 | -N3 (azide) | Not provided | Not provided | Click chemistry, bioconjugation |

| Pomalidomide-C8-NH2·HCl | None | -NH2·HCl (C8) | Not provided | 2446474-06-0 | Hydrophobic drug delivery |

*Molecular weight can be estimated based on analogs: PEG3 (~150 g/mol) + pomalidomide (~273 g/mol) + acetamido-C2-Cl (~100 g/mol) ≈ 523 g/mol .

Impact of PEG Length

- PEG1 vs. PEG3 : Thalidomide-O-amido-PEG1-C2-NH2·HCl (PEG1) has shorter PEG chains, reducing hydrophilicity compared to PEG3 derivatives. This limits its utility in aqueous systems but may improve membrane permeability .

- PEG2 : Pomalidomide-PEG2-C2-NH2·HCl offers intermediate solubility and is often used in ligand-supported synthesis due to its balance of flexibility and steric bulk .

Terminal Functional Groups

- -Cl : The chloro group in Pomalidomide-acetamido-O-PEG3-C2-Cl facilitates nucleophilic substitution reactions, enabling covalent bonding with thiols or amines in proteins or small molecules .

- -NH2·HCl: Amino-terminated analogs (e.g., Thalidomide-O-amido-PEG1-C2-NH2·HCl) are ideal for amide bond formation but require activation for conjugation, adding synthetic steps .

- -N3 (azide) : Azide-terminated compounds (e.g., Thalidomide-O-amido-PEG3-azide) enable bioorthogonal click chemistry with alkynes, offering rapid and specific conjugation under mild conditions .

Linker and Spacer Modifications

PROTAC Development

Pomalidomide derivatives with PEG3 linkers (e.g., Pomalidomide-acetamido-O-PEG3-C2-Cl) are widely used in PROTACs due to their ability to recruit cereblon E3 ligase. The chloro terminus allows precise attachment to warhead molecules, improving degradation efficiency compared to azide or amino-terminated analogs .

Solubility and Stability

- PEG3 derivatives exhibit superior solubility in polar solvents (e.g., DMSO, PBS) compared to non-PEGylated analogs like Pomalidomide-C9-COOH.

- Stability studies show that chloro-terminated compounds require storage at -5°C to prevent hydrolysis, whereas azide-terminated analogs are light-sensitive and prone to degradation .

Toxicity and Handling

- Chloro-terminated compounds may pose higher acute toxicity compared to PEG3-azide or PEG3-NH2 derivatives, necessitating strict handling protocols (e.g., gloves, ventilation) .

Q & A

Basic Research Questions

Q. What are the critical considerations when designing PROTAC molecules using Pomalidomide-acetamido-O-PEG3-C2-Cl as an E3 ligase ligand?

- Methodological Answer :

- Linker Optimization : The PEG3 spacer balances solubility and steric effects; ensure the length (3 ethylene glycol units) minimizes nonspecific interactions while maintaining proteasome recruitment efficiency .

- Conjugation Chemistry : Use amine-reactive crosslinkers (e.g., NHS esters) to conjugate the terminal amine group of Pomalidomide-acetamido-O-PEG3-C2-Cl to target protein ligands. Monitor reaction pH (6.5–7.5) to avoid hydrolysis of active esters .

- Validation : Confirm binding to cereblon (CRBN) via SPR or ITC assays and assess degradation efficiency using Western blotting for target proteins .

Q. How should researchers characterize the purity and stability of Pomalidomide-acetamido-O-PEG3-C2-Cl?

- Methodological Answer :

- Analytical Techniques :

- Stability Testing : Store lyophilized powder at -20°C under argon; avoid repeated freeze-thaw cycles. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What experimental controls are essential when studying PROTACs derived from Pomalidomide-acetamido-O-PEG3-C2-Cl?

- Methodological Answer :

- Negative Controls : Use a non-functional analog (e.g., PEG3 linker without pomalidomide) to isolate CRBN-independent effects.

- Competition Assays : Co-treat with excess free pomalidomide (10 µM) to confirm CRBN-mediated degradation .

- Proteasome Inhibition : Include MG-132 (10 µM) to validate proteasome-dependent degradation mechanisms .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in PROTAC synthesis using Pomalidomide-acetamido-O-PEG3-C2-Cl?

- Methodological Answer :

- Quality Control : Request peptide content analysis (via amino acid analysis) and TFA removal validation (<1% residual) to standardize batch potency .

- Statistical Design : Implement factorial design (e.g., 2<sup>k</sup> design) to optimize reaction parameters (temperature, molar ratio, solvent) and identify critical variables affecting conjugation efficiency .

- Replicate Testing : Perform triplicate syntheses and compare bioactivity (e.g., IC50) across batches using dose-response curves in cell-based assays .

Q. What strategies mitigate solubility limitations of Pomalidomide-acetamido-O-PEG3-C2-Cl in aqueous assays?

- Methodological Answer :

- Formulation Adjustments : Pre-dissolve in DMSO (≤5% final concentration) and dilute in PBS with 0.01% Tween-20 to prevent aggregation .

- PEG Modifications : If insolubility persists, synthesize derivatives with shorter PEG chains (e.g., PEG2) or introduce hydrophilic groups (e.g., carboxylates) .

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter (<10 nm) to confirm monomeric dispersion in assay buffers .

Q. How can contradictions in PROTAC activity data (e.g., off-target effects) be systematically analyzed?

- Methodological Answer :

- CRISPR Screening : Perform genome-wide knockout screens to identify non-CRBN-dependent degradation pathways .

- Proteomics Profiling : Use TMT or SILAC labeling to compare protein abundance changes between PROTAC-treated and control samples .

- Dose-Response Modeling : Apply Hill equation analysis to distinguish specific degradation (low nM EC50) from nonspecific effects (µM-range activity) .

Methodological Frameworks for Experimental Design

Q. What factorial design principles apply to optimizing PROTAC linker conjugation reactions?

- Methodological Answer :

- Variable Selection : Test factors like reaction time (4–24 hrs), temperature (4–25°C), and molar ratio (1:1–1:3 ligand:linker) .

- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships between variables and yield .

- Data Analysis : Apply ANOVA to identify significant factors (p<0.05) and optimize conditions using desirability functions .

Q. How should researchers validate the specificity of Pomalidomide-acetamido-O-PEG3-C2-Cl in ternary complex formation?

- Methodological Answer :

- SPR or BLI : Measure binding kinetics between PROTAC, CRBN, and target protein; validate with ΔF508-CFTR or BRD4 as positive controls .

- Cryo-EM : Resolve ternary complex structures to confirm spatial orientation and binding interfaces .

- Mutagenesis : Introduce CRBN mutations (e.g., C326A) to disrupt pomalidomide binding and assess loss of degradation activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.